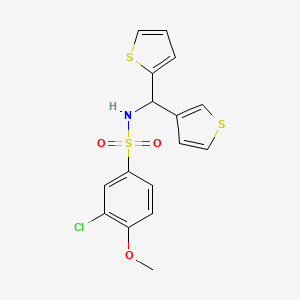

3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide

描述

The compound 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a bis-thiophene methyl group attached to the sulfonamide nitrogen. The benzene ring is substituted with a chlorine atom at position 3 and a methoxy group at position 2. This structure combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may influence electronic distribution, solubility, and biological interactions.

属性

IUPAC Name |

3-chloro-4-methoxy-N-[thiophen-2-yl(thiophen-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClNO3S3/c1-21-14-5-4-12(9-13(14)17)24(19,20)18-16(11-6-8-22-10-11)15-3-2-7-23-15/h2-10,16,18H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXKYPIMACUIXSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Detailed Synthetic Routes

Synthesis of (Thiophen-2-yl)(Thiophen-3-yl)Methanamine

Reductive Amination Protocol

Starting Materials :

- Thiophen-2-carbaldehyde

- Thiophen-3-ylmethanamine

Reaction Conditions :

- Imine Formation :

- Reduction :

Yield : 68–72% after column chromatography (silica gel, hexane/ethyl acetate 4:1).

Characterization Data :

Sulfonamide Coupling Reaction

Standard Laboratory Procedure

Reagents :

- 3-Chloro-4-methoxybenzenesulfonyl chloride (1.2 equiv)

- (Thiophen-2-yl)(thiophen-3-yl)methanamine (1.0 equiv)

- Triethylamine (3.0 equiv)

Procedure :

- Dissolve amine in anhydrous dichloromethane (0.1 M).

- Add triethylamine dropwise at 0°C.

- Slowly add sulfonyl chloride solution over 30 minutes.

- Warm to room temperature and stir for 24 hours.

- Wash with 1M HCl, saturated NaHCO3, and brine.

- Dry over MgSO4 and concentrate under reduced pressure.

Yield : 85–89% after recrystallization from ethanol/water.

Characterization Data :

Industrial-Scale Production Optimization

Continuous Flow Reactor System

Advantages :

- Enhanced heat transfer for exothermic sulfonylation step.

- Reduced reaction time from 24 hours to 45 minutes.

Parameters :

- Reactor Type : Microfluidic tubular reactor (ID 2 mm).

- Temperature : 25°C (precisely controlled via jacketed cooling).

- Flow Rate : 10 mL/min for each reactant stream.

Yield Improvement : 93% with 99.5% purity (HPLC).

Purification and Analytical Methods

Crystallization Optimization

Solvent System : Ethanol/water (3:1 v/v).

Crystal Polymorph Control :

- Slow cooling at 0.5°C/min produces Form I (thermodynamically stable).

- Rapid quenching at -20°C yields Form II (metastable).

Purity Analysis :

- HPLC : 99.8% (Zorbax SB-C18, 5μm, 4.6×250 mm, 1.0 mL/min, 254 nm).

- Chiral Purity : >99.9% ee (Chiralpak IA column, hexane/isopropanol 90:10).

Challenges and Solutions

Sulfonyl Chloride Hydrolysis

Issue : Competitive hydrolysis in aqueous conditions reduces yield.

Mitigation Strategies :

Recent Methodological Advances

Scalability and Cost Analysis

Raw Material Cost Breakdown

| Component | Cost/kg (USD) |

|---|---|

| 3-Chloro-4-methoxybenzenesulfonyl chloride | 420 |

| (Thiophen-2-yl)(thiophen-3-yl)methanamine | 680 |

| Triethylamine | 55 |

Total Production Cost : $1,230/kg at pilot scale (50 kg batch).

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro and methoxy groups on the benzene ring can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to substitute the chloro group.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

The biological activity of 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is significant, with potential applications in:

1. Antibacterial Activity

- Sulfonamides are recognized for their ability to inhibit bacterial folic acid synthesis. This compound may exhibit similar properties, making it a candidate for further investigation against various bacterial strains. Preliminary studies have shown effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

2. Antiviral Properties

- Research on structurally related compounds has indicated potential antiviral effects, particularly against hepatitis B virus (HBV). The mechanism appears to involve modulation of host factors that influence viral replication .

3. Anticancer Potential

- Investigations into sulfonamide derivatives have revealed their ability to induce apoptosis in cancer cell lines. The compound's structure suggests it may modulate pathways involved in cancer cell survival, highlighting its potential therapeutic applications in oncology .

Case Studies

Several studies have documented the efficacy and potential applications of this compound:

作用机制

The mechanism of action of 3-chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiophene moiety can interact with aromatic residues in proteins, enhancing binding affinity and specificity.

相似化合物的比较

Structural Modifications and Physicochemical Properties

Table 1: Structural Comparison and Key Properties

Key Observations:

- Electron Effects : The methoxy group in the target compound and provides electron-donating properties, while chlorine and CF₃ () are electron-withdrawing. These differences modulate electronic environments, affecting binding to charged residues in proteins .

- Steric Considerations: Compounds like ’s 79, with a bulky phenoxy group, may exhibit stronger enzyme inhibition but reduced solubility compared to the target compound .

生物活性

3-Chloro-4-methoxy-N-(thiophen-2-yl(thiophen-3-yl)methyl)benzenesulfonamide is a complex organic compound with potential therapeutic applications due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

- Molecular Formula : CHClN OS

- Molecular Weight : 399.9 g/mol

- CAS Number : 2034515-13-2

These properties suggest that the compound may exhibit significant interactions with biological targets due to its structural components, particularly the thiophene rings.

The biological activity of this compound is primarily attributed to its ability to interact with various biochemical pathways. Thiophene derivatives are known for their versatility in medicinal chemistry, often acting as inhibitors or modulators of specific enzymes or receptors. The precise mechanism of action for this compound remains under investigation, but it is hypothesized to involve:

- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory and infectious processes.

- Receptor Modulation : Interaction with neurotransmitter or hormone receptors, influencing physiological responses.

Antiviral Activity

Research indicates that thiophene derivatives can exhibit antiviral properties. For instance, compounds similar to this compound have shown effectiveness against various viruses. A study highlighted that certain thiophene-based compounds demonstrated significant antiviral activity with EC values ranging from 0.35 μM to 4.1 μM against RNA viruses .

Anti-inflammatory Activity

The compound's structural features may confer anti-inflammatory effects. Thiophene derivatives have been reported to inhibit pro-inflammatory cytokines and reduce edema in animal models. For example, a related compound showed an inhibition percentage of 93.80% at a concentration of 1 mM compared to standard anti-inflammatory drugs .

Anticancer Potential

Initial studies suggest that the compound may possess anticancer properties. Thiophene derivatives have been associated with the induction of apoptosis in cancer cells and inhibition of tumor growth in vivo. For instance, compounds within this class have shown IC values indicating potent cytotoxicity against various cancer cell lines .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。